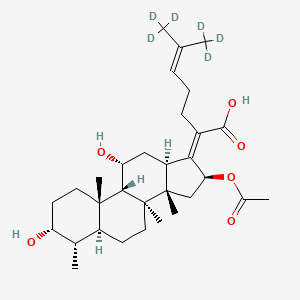

Fusidic Acid-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C31H48O6 |

|---|---|

Molecular Weight |

522.7 g/mol |

IUPAC Name |

(2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-7,7,7-trideuterio-6-(trideuteriomethyl)hept-5-enoic acid |

InChI |

InChI=1S/C31H48O6/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32/h9,18,21-25,27,33-34H,8,10-16H2,1-7H3,(H,35,36)/b26-20-/t18-,21-,22-,23+,24+,25-,27-,29-,30-,31-/m0/s1/i1D3,2D3 |

InChI Key |

IECPWNUMDGFDKC-CUNJLYJJSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(=CCC/C(=C/1\[C@@H]2C[C@H]([C@H]3[C@]4(CC[C@H]([C@H]([C@@H]4CC[C@@]3([C@]2(C[C@@H]1OC(=O)C)C)C)C)O)C)O)/C(=O)O)C([2H])([2H])[2H] |

Canonical SMILES |

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Physical and Chemical Properties of Fusidic Acid-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Fusidic Acid-d6, a deuterated analog of the antibiotic Fusidic Acid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental context, and visual representations of its mechanism of action. This compound is primarily utilized as an internal standard in pharmacokinetic and metabolic studies of Fusidic Acid due to its nearly identical chemical behavior and distinct mass spectrometric signature.

Core Physical and Chemical Data

The stable isotope-labeled derivative of fusidic acid, this compound, shares most of its physical and chemical characteristics with the parent compound. The primary distinction lies in its increased molecular weight due to the substitution of six hydrogen atoms with deuterium. This makes it an ideal internal standard for quantitative analysis by mass spectrometry.

Summary of Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₃₁H₄₂D₆O₆ | [1][2][3] |

| Molecular Weight | 522.71 g/mol | [1][2][3] |

| Appearance | Solid (based on parent compound) | [4] |

| Storage Temperature | 4°C | [1][3] |

| Purity (Typical) | >95% (HPLC) | [1] |

| Unlabelled CAS Number | 6990-06-3 | [1][2] |

| Property (Fusidic Acid) | Value | Source |

| Melting Point | 192.5 °C | [4] |

| Solubility (Water) | 5.21 mg/L | [4] |

| pKa | 5.35 | [4] |

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Fusidic acid and its deuterated analog act as bacteriostatic agents, primarily against Gram-positive bacteria.[5][6] Their mechanism of action involves the inhibition of bacterial protein synthesis by targeting and stalling a crucial step in the elongation cycle.[6][7][8] Specifically, Fusidic Acid binds to the Elongation Factor G (EF-G) when it is complexed with the ribosome and GDP. This binding event prevents the dissociation of EF-G from the ribosome, thereby halting the translocation of the peptidyl-tRNA from the A-site to the P-site.[7][8] This effectively freezes the ribosome on the mRNA, leading to the cessation of protein synthesis.

Caption: Mechanism of action of this compound on bacterial protein synthesis.

Experimental Protocols

The characterization and quantification of Fusidic Acid and its deuterated analog rely on a variety of analytical techniques. Below are outlines of common experimental methodologies.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a widely used method for assessing the purity of Fusidic Acid and its derivatives.[9]

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column is typically employed.

-

Mobile Phase: A gradient mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer).

-

Detection: UV detection at approximately 228 nm.[10]

-

Procedure: A standardized solution of this compound is injected into the HPLC system. The resulting chromatogram is analyzed for the presence of impurities. Purity is calculated based on the area percentage of the main peak relative to the total peak area.

Caption: A typical workflow for purity analysis of this compound by HPLC.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structure of this compound and verifying the positions of deuterium labeling.

Methodology:

-

Instrumentation: A high-field NMR spectrometer (e.g., 750 MHz).[11]

-

Solvent: Deuterated chloroform (CDCl₃) or other suitable deuterated solvents.

-

Experiments:

-

¹H NMR: To observe the proton signals. The absence or significant reduction of signals at the sites of deuteration confirms the labeling.

-

¹³C NMR: To analyze the carbon skeleton.

-

2D NMR (COSY, HSQC, HMBC): To establish connectivity and definitively assign proton and carbon signals.[12]

-

-

Procedure: The sample is dissolved in the deuterated solvent and transferred to an NMR tube. A series of 1D and 2D NMR spectra are acquired. The resulting spectra are compared with those of the non-deuterated Fusidic Acid to confirm the isotopic labeling and overall structure.[13]

Mass Spectrometry for Molecular Weight Confirmation and Quantification

Mass spectrometry is used to confirm the molecular weight of this compound and is the primary technique for its use as an internal standard in quantitative bioanalysis.

Methodology:

-

Instrumentation: A high-resolution mass spectrometer, often coupled with liquid chromatography (LC-MS).

-

Ionization Technique: Electrospray ionization (ESI) is commonly used.

-

Analysis: The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated compound (e.g., [M+H]⁺ or [M+Na]⁺), which will be shifted by approximately 6 Da compared to the unlabeled Fusidic Acid.

-

Procedure for Quantification: In a typical bioanalytical method, a known amount of this compound is added to the biological sample (e.g., plasma) containing the unlabeled Fusidic Acid. Following extraction, the sample is analyzed by LC-MS. The ratio of the peak areas of the analyte to the internal standard is used to construct a calibration curve and accurately quantify the concentration of Fusidic Acid in the sample.

Synthesis and Purification

Fusidic Acid is a natural product isolated from the fermentation broth of the fungus Fusidium coccineum.[4][9][14] The deuterated analog, this compound, is synthetically derived from the parent compound. The synthesis involves the introduction of deuterium atoms at specific, stable positions in the molecule, typically on the side chain.

Purification of the final product is critical to ensure high isotopic and chemical purity. This is often achieved through preparative chromatography followed by recrystallization from solvent systems such as alcohols or ketones mixed with water.[14] The purity is then verified using the analytical methods described above.

References

- 1. This compound | TRC-F865502-0.5MG | LGC Standards [lgcstandards.com]

- 2. This compound | TRC-F865502-0.5MG | LGC Standards [lgcstandards.com]

- 3. usbio.net [usbio.net]

- 4. Fusidic Acid | C31H48O6 | CID 3000226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

- 6. goldbio.com [goldbio.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Synthesis of Fusidic Acid Derivatives Yields a Potent Antibiotic with an Improved Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Critical Review of the Properties of Fusidic Acid and Analytical Methods for Its Determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. ES2204331B1 - PROCEDURE FOR OBTAINING FUSIDIC ACID FROM A FERMENTATION BRASS. - Google Patents [patents.google.com]

Navigating the Stability of Deuterium Labeling in Fusidic Acid-d6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of deuterium labeling in Fusidic Acid-d6, a critical internal standard for bioanalytical studies. Understanding the stability of the deuterium labels is paramount for ensuring data accuracy and reliability in quantitative mass spectrometry-based assays. This document outlines the theoretical and practical aspects of label stability, provides detailed experimental protocols for stability assessment, and presents a framework for data interpretation.

Introduction to Deuterium Labeling and this compound

Deuterium-labeled compounds are indispensable tools in pharmaceutical research, particularly in pharmacokinetic and metabolic studies. The incorporation of deuterium, a stable isotope of hydrogen, into a drug molecule allows it to be distinguished from its unlabeled counterpart by mass spectrometry without significantly altering its chemical properties. This compound is the deuterium-labeled version of Fusidic Acid, a bacteriostatic antibiotic. It is primarily used as an internal standard in analytical methods to quantify fusidic acid in biological matrices.

The precise location of the deuterium atoms in this compound is on the two methyl groups of the heptenoic acid side chain, as confirmed by its IUPAC name: (2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-7,7,7-trideuterio-6-(trideuteriomethyl)hept-5-enoic acid. This specific placement is crucial for its stability.

Predicted Stability of Deuterium Labels in this compound

The stability of deuterium labels is highly dependent on their position within the molecule and the chemical environment they are exposed to.

Chemical Stability (H/D Exchange): The deuterium atoms in this compound are attached to carbon atoms in alkyl (methyl) groups. These C-D bonds are generally stable and not susceptible to exchange with protons from solvents (a process known as H/D exchange) under typical physiological or mild acidic and basic conditions. Protons on heteroatoms (like -OH or -NH) are readily exchangeable, but deuterons on carbon, especially on non-activated alkyl chains, are chemically robust. Therefore, significant loss of the deuterium label through chemical exchange during sample preparation and analysis is not expected.

Metabolic Stability: The primary route for potential loss of the deuterium labels is through metabolic processes. Fusidic acid is known to be metabolized in the liver, primarily by cytochrome P450 enzymes, particularly CYP3A4.[1][2] Metabolism can involve oxidation of the fusidic acid molecule. If this oxidation occurs at the deuterated methyl groups on the side chain, it could lead to the loss of deuterium atoms.

However, the carbon-deuterium bond is stronger than the carbon-hydrogen bond. This can lead to a "kinetic isotope effect" (KIE), where the rate of a chemical reaction is slower at a deuterated position.[3][4] Consequently, the metabolism of the deuterated side chain of this compound may be slower than that of the unlabeled fusidic acid, which can enhance its stability as an internal standard in in vivo studies.

Experimental Protocols for Stability Assessment

To empirically determine the stability of the deuterium labels, forced degradation (stress testing) studies are essential. These studies expose this compound to harsh conditions to accelerate potential degradation and label exchange. The following protocols are based on established methods for fusidic acid and are designed to assess stability under various stress conditions.[5][6]

General Preparation for Forced Degradation Studies

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent, such as methanol or acetonitrile, at a known concentration (e.g., 1 mg/mL).

-

Stress Samples: For each condition, dilute the stock solution with the respective stressor to a final concentration suitable for analysis (e.g., 10-100 µg/mL).

-

Control Samples: Prepare control samples by diluting the stock solution with the same solvent used for the stressor (e.g., water or buffer at neutral pH) and keep them under normal storage conditions.

-

Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours) to assess the kinetics of degradation and label loss.

Hydrolytic Stability

-

Acidic Hydrolysis:

-

Reagent: 0.1 M Hydrochloric Acid (HCl).

-

Procedure: Mix the this compound stock solution with 0.1 M HCl. Incubate the mixture at a controlled temperature (e.g., 60°C). After each time point, neutralize the sample with an equimolar amount of sodium hydroxide (NaOH) before analysis.

-

-

Alkaline Hydrolysis:

-

Reagent: 0.1 M Sodium Hydroxide (NaOH).

-

Procedure: Mix the this compound stock solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C). After each time point, neutralize the sample with an equimolar amount of HCl before analysis.

-

-

Neutral Hydrolysis:

-

Reagent: Purified Water (HPLC-grade).

-

Procedure: Mix the this compound stock solution with purified water. Incubate at a controlled temperature (e.g., 60°C).

-

Oxidative Stability

-

Reagent: 3% Hydrogen Peroxide (H₂O₂).

-

Procedure: Mix the this compound stock solution with 3% H₂O₂. Keep the mixture at room temperature, protected from light. Analyze at specified time points.

Thermal Stability

-

Procedure: Store the solid this compound powder and a prepared solution in an oven at an elevated temperature (e.g., 70°C) for a specified period (e.g., up to 7 days). Analyze the samples at different time points.

Photostability

-

Procedure: Expose the solid this compound powder and a prepared solution to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. A typical condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Keep control samples in the dark at the same temperature.

Analytical Methodologies for Stability Assessment

Two primary analytical techniques are recommended for assessing the stability of this compound: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

LC-MS/MS Analysis

LC-MS/MS is the ideal technique for quantifying the parent this compound and detecting any potential degradation products. It can also be used to assess the isotopic integrity of the molecule.

-

Chromatography: A reverse-phase HPLC method, similar to those developed for fusidic acid, should be used. A C18 column with a gradient elution of acetonitrile and water with a pH modifier (e.g., formic acid or ammonium acetate) is typically effective.

-

Mass Spectrometry:

-

Monitoring Parent Compound: Use Multiple Reaction Monitoring (MRM) to track the transition of the precursor ion of this compound to a specific product ion. A decrease in the peak area over time indicates degradation.

-

Detecting Degradation Products: Scan for potential degradation products by comparing the chromatograms of stressed and control samples.

-

Assessing Deuterium Loss: Monitor the mass channels corresponding to Fusidic Acid-d5, -d4, etc., as well as the unlabeled Fusidic Acid (d0). An increase in the signal for these lower deuterated or unlabeled species would indicate H/D exchange.

-

NMR Spectroscopy

NMR spectroscopy provides detailed structural information and is the most direct method for assessing the position and stability of the deuterium labels.

-

¹H NMR: In ¹H NMR, the absence of signals at the positions where deuterium atoms are located confirms the labeling. The appearance of signals at these positions in stressed samples would indicate back-exchange (D to H).

-

²H NMR: ²H (Deuterium) NMR can be used to directly observe the deuterium signals, providing a quantitative measure of the deuterium content at each labeled site. A decrease in the integral of these signals would indicate label loss.

Data Presentation and Interpretation

All quantitative data from the stability studies should be summarized in clear, structured tables for easy comparison.

Table 1: Recommended Conditions for Forced Degradation Studies of this compound

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 M HCl | 60°C | Up to 48 hours |

| Alkaline Hydrolysis | 0.1 M NaOH | 60°C | Up to 48 hours |

| Neutral Hydrolysis | Purified Water | 60°C | Up to 48 hours |

| Oxidation | 3% H₂O₂ | Room Temperature | Up to 48 hours |

| Thermal Stress | Solid and Solution | 70°C | Up to 7 days |

| Photostability | UV/Visible Light | Controlled Room Temp. | Per ICH Q1B |

Table 2: Example Data Summary for this compound Stability Assessment

| Stress Condition | Time (hours) | % this compound Remaining | % Deuterium Label Retention | Degradation Products Observed |

| Control | 48 | 100% | 100% | None |

| 0.1 M HCl | 2 | |||

| 8 | ||||

| 24 | ||||

| 48 | ||||

| 0.1 M NaOH | 2 | |||

| 8 | ||||

| 24 | ||||

| 48 | ||||

| 3% H₂O₂ | 2 | |||

| 8 | ||||

| 24 | ||||

| 48 | ||||

| Thermal (70°C) | 24 | |||

| 72 | ||||

| 168 | ||||

| Photostability | - |

% Deuterium Label Retention to be determined by monitoring the ratio of d6 to lower deuterated and unlabeled forms via LC-MS/MS or by NMR.

Visualizations

The following diagrams illustrate the workflow for assessing the stability of this compound and the logical framework for interpreting the results.

Conclusion

The deuterium labels in this compound are strategically placed on alkyl methyl groups, which confers high chemical stability and minimizes the risk of H/D exchange under typical analytical and physiological conditions. The primary pathway for potential label loss is through CYP3A4-mediated metabolism of the side chain, although the kinetic isotope effect may slow this process. The provided experimental protocols for forced degradation studies, coupled with LC-MS/MS and NMR analysis, offer a robust framework for empirically verifying the stability of this compound. By following this guide, researchers can confidently assess and ensure the integrity of this critical internal standard, leading to more accurate and reliable bioanalytical data.

References

- 1. The Biological Evaluation of Fusidic Acid and Its Hydrogenation Derivative as Antimicrobial and Anti-inflammatory Agents [ouci.dntb.gov.ua]

- 2. scielo.br [scielo.br]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. Stability kinetics of fusidic acid: Development and validation of stability indicating analytical method by employing Analytical Quality by Design approach in medicinal product(s) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An RP-HPLC Method for the Stability-Indicating Analysis of Impurities of Both Fusidic Acid and Betamethasone-17-Valerate in a Semi-Solid Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Commercial Suppliers and Research Applications of Fusidic Acid-d6

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of commercially available Fusidic Acid-d6, a deuterated analog of the bacteriostatic antibiotic Fusidic Acid.[1] Stable isotope-labeled compounds like this compound are indispensable tools in modern research, particularly in pharmacokinetic studies and as internal standards for quantitative analysis by mass spectrometry.[2][3] This document details the technical specifications from various suppliers, provides a representative experimental protocol for its use, and illustrates key biological and experimental pathways.

Commercial Supplier and Product Specifications

This compound is available from several specialized chemical suppliers. The following table summarizes the key technical data for easy comparison. Researchers should always refer to the supplier's Certificate of Analysis for lot-specific information.[4][5][6]

| Supplier | Product Code | Molecular Formula | Molecular Weight | Purity | Storage Conditions | Unlabeled CAS No. |

| LGC Standards | TRC-F865502 | C₃₁H₄₂D₆O₆ | 522.71 | >95% (HPLC) | +4°C | 6990-06-3[7] |

| Pharmaffiliates | PA STI 043680 | C₃₁H₄₂D₆O₆ | 522.71 | N/A | 2-8°C Refrigerator | N/A[8] |

| MedChemExpress | HY-B1350S | C₃₁H₄₂D₆O₆ | N/A | N/A | Refer to CoA | 6990-06-3[2] |

| Clearsynth | CS-T-93891 | C₃₁H₄₂D₆O₆ | 522.75 | N/A | 2-8°C | 6990-06-3[9] |

| United States Biological | 012700 | C₃₁H₄₂D₆O₆ | 522.71 | Highly Purified | 4°C | N/A[10] |

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Fusidic acid and its deuterated analog exert their antibiotic effect by inhibiting bacterial protein synthesis.[11][12] The primary target is Elongation Factor G (EF-G), a crucial GTPase involved in the translocation of peptidyl-tRNA during peptide elongation and in the recycling of ribosomes.[13][14][15] Fusidic acid binds to the ribosome-EF-G-GDP complex, locking it in place after translocation.[14][16] This prevents the release of EF-G, thereby stalling protein synthesis and ultimately halting bacterial growth.[2][17] This unique mechanism means there is little cross-resistance with other classes of antibiotics.[13]

Caption: Mechanism of Fusidic Acid blocking bacterial protein synthesis.

Experimental Protocols: Use in Quantitative LC-MS

This compound is an ideal internal standard (IS) for liquid chromatography-mass spectrometry (LC-MS) quantification of Fusidic Acid in biological matrices.[18][19] The deuterated standard is chemically identical to the analyte, ensuring it co-elutes and experiences similar matrix effects and ionization suppression, but is distinguishable by its higher mass.[19]

Representative Protocol: Quantification of Fusidic Acid in Human Plasma

This protocol outlines a general procedure. Specific parameters such as solvent choice, gradient, and mass transitions must be optimized for the particular instrument and matrix used.

1. Preparation of Stock and Working Solutions:

-

Fusidic Acid Stock (1 mg/mL): Accurately weigh and dissolve Fusidic Acid in methanol.

-

This compound IS Stock (1 mg/mL): Dissolve this compound in methanol.

-

Calibration Standards: Serially dilute the Fusidic Acid stock solution with methanol and blank plasma to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

IS Working Solution (50 ng/mL): Dilute the this compound stock solution with methanol.

2. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (or calibration standard/QC sample), add 20 µL of the IS Working Solution (50 ng/mL). Vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean autosampler vial for analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Gradient: A linear gradient appropriate to separate Fusidic Acid from matrix components.

- Flow Rate: 0.4 mL/min.

- Injection Volume: 5 µL.

-

Mass Spectrometry (MS):

- Ionization Mode: Electrospray Ionization, Positive (ESI+).[20]

- Analysis Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions (example):

-

Fusidic Acid: Q1 517.3 -> Q3 [optimized fragment]

-

This compound: Q1 523.3 -> Q3 [corresponding fragment]

- Optimize collision energy and other source parameters for maximum signal intensity.

4. Data Analysis:

-

Integrate the peak areas for both the analyte (Fusidic Acid) and the internal standard (this compound).

-

Calculate the peak area ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

-

Determine the concentration of Fusidic Acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Caption: General workflow for quantitative analysis using a deuterated standard.

References

- 1. Buy this compound [smolecule.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. m.youtube.com [m.youtube.com]

- 4. This compound | TRC-F865502-0.5MG | LGC Standards [lgcstandards.com]

- 5. Fusidic acid, 98%, COA, Certificate of Analysis, 6990-06-3, F 0643 [ottokemi.com]

- 6. Fusidic Acid | CAS No- 6990-06-3 | Simson Pharma Limited [simsonpharma.com]

- 7. This compound | TRC-F865502-0.5MG | LGC Standards [lgcstandards.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. clearsynth.com [clearsynth.com]

- 10. usbio.net [usbio.net]

- 11. What is the mechanism of Fusidic acid? [synapse.patsnap.com]

- 12. goldbio.com [goldbio.com]

- 13. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanism of fusidic acid inhibition of RRF- and EF-G-dependent splitting of the bacterial post-termination ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fusidic acid - Wikipedia [en.wikipedia.org]

- 17. Fusidic Acid | 6990-06-3 [chemicalbook.com]

- 18. youtube.com [youtube.com]

- 19. resolvemass.ca [resolvemass.ca]

- 20. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

Technical Guide: Isotopic Purity of Commercially Available Fusidic Acid-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of commercially available Fusidic Acid-d6, a deuterated internal standard crucial for pharmacokinetic and metabolic studies. This document outlines the typical isotopic purity levels offered by commercial suppliers, details the analytical methodologies used for its determination, and illustrates the compound's mechanism of action.

Isotopic Purity of Commercial this compound

The isotopic purity of deuterated compounds is a critical parameter, ensuring accuracy and precision in quantitative mass spectrometry-based assays. This compound is primarily used as an internal standard for the quantification of Fusidic Acid in biological matrices. The level of deuterium incorporation and the presence of unlabeled (d0) or partially labeled species can significantly impact experimental results.

A review of commercially available this compound indicates that suppliers provide this compound with high isotopic enrichment. However, the exact specifications can vary between vendors and batches. It is imperative for researchers to consult the Certificate of Analysis (CoA) for lot-specific data.

Below is a summary of available data on the isotopic purity of this compound from various commercial suppliers.

| Supplier | Catalog Number | Stated Isotopic Purity | Chemical Purity | Notes |

| Cayman Chemical | 29994 | ≥99% deuterated forms (d1-d6)[1] | Not specified | Intended for use as an internal standard for GC- or LC-MS.[1] |

| Toronto Research Chemicals (TRC) | F865502 | Refer to Certificate of Analysis | >95% (HPLC)[2] | Isotopic purity details are provided in the lot-specific CoA.[2][3] |

| Santa Cruz Biotechnology | sc-482455 | Refer to Certificate of Analysis | Not specified | The CoA must be consulted for lot-specific data.[4] |

| MedChemExpress | HY-B1350S | Refer to Certificate of Analysis | Not specified | Recommended to consult the CoA for detailed purity information.[5] |

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds such as this compound is primarily accomplished using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques provide quantitative data on the distribution of deuterated species and confirm the location of deuterium incorporation.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for assessing isotopic purity by differentiating between isotopologues based on their precise mass-to-charge ratios (m/z).[1][6]

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile.

-

Infusion and Ionization: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Electrospray ionization (ESI) is a common method for generating ions of the analyte.[1]

-

Mass Analysis: The ions are analyzed by a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument. The high resolving power allows for the separation of the signals from the different deuterated species (d0 to d6).

-

Data Analysis: The isotopic distribution is determined by integrating the peak areas of each isotopologue. The isotopic purity is calculated as the percentage of the desired deuterated species (d6) relative to the sum of all species. Corrections for the natural abundance of isotopes (e.g., ¹³C) are applied to ensure accurate quantification.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, is used to confirm the positions of deuterium labels and to quantify the extent of deuteration.

Methodology:

-

Sample Preparation: A known quantity of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d6) containing an internal standard with a known concentration.

-

¹H NMR Analysis: The ¹H NMR spectrum is acquired. The absence or reduction in the intensity of signals corresponding to the protons that have been replaced by deuterium provides evidence of successful labeling. The integration of the remaining proton signals relative to the internal standard can be used to quantify the amount of non-deuterated and partially deuterated species.

-

²H NMR Analysis: A ²H NMR spectrum is acquired to directly observe the deuterium nuclei. The presence of signals at the expected chemical shifts confirms the positions of the deuterium labels.

-

Data Analysis: The isotopic purity is determined by comparing the integrals of the signals in the ¹H and/or ²H NMR spectra against a reference standard. A combination of ¹H and ²H NMR can provide a highly accurate determination of isotopic abundance.[8]

Mechanism of Action of Fusidic Acid

Fusidic acid is a bacteriostatic antibiotic that inhibits protein synthesis in susceptible bacteria, primarily Gram-positive organisms.[9] Its mechanism of action involves the targeting of Elongation Factor G (EF-G), a crucial protein in bacterial ribosome function.[4][9]

Signaling Pathway:

-

Binding to Ribosome: During the elongation phase of protein synthesis, after a new peptide bond is formed, EF-G binds to the ribosome.

-

GTP Hydrolysis and Translocation: EF-G, in its GTP-bound state, facilitates the translocation of the peptidyl-tRNA from the A-site to the P-site of the ribosome, moving the mRNA by one codon. This process is powered by the hydrolysis of GTP to GDP.

-

Inhibition by Fusidic Acid: Fusidic acid binds to the EF-G-ribosome complex after GTP hydrolysis.[9] This binding event locks EF-G in its GDP-bound state on the ribosome.

-

Stalling of Protein Synthesis: The presence of the Fusidic Acid-EF-G-GDP complex on the ribosome prevents the release of EF-G.[4][9] This steric hindrance blocks the binding of the next aminoacyl-tRNA to the A-site, thereby halting peptide elongation and inhibiting protein synthesis.[10] Fusidic acid also inhibits ribosome recycling.[5][10]

References

- 1. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Fusidic acid? [synapse.patsnap.com]

- 5. Mechanism of fusidic acid inhibition of RRF- and EF-G-dependent splitting of the bacterial post-termination ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fusidic acid - Wikipedia [en.wikipedia.org]

- 10. Fusidic Acid Targets Elongation Factor G in Several Stages of Translocation on the Bacterial Ribosome - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Certificate of Analysis for Fusidic Acid-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive explanation of the data and methodologies presented in a typical Certificate of Analysis (CoA) for Fusidic Acid-d6. This deuterated analog of Fusidic Acid serves as an internal standard in pharmacokinetic and bioavailability studies, making a thorough understanding of its quality and purity essential for accurate research.

Overview of this compound

This compound is a stable isotope-labeled version of Fusidic Acid, a bacteriostatic antibiotic. The six deuterium atoms are typically introduced at the two methyl groups of the terminal isovalerate side chain. This mass difference allows for its use as an internal standard in mass spectrometry-based analytical methods.

| Identifier | Value |

| Chemical Name | (2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-(acetyloxy)-3,11-dihydroxy-4,8,10,14-tetramethyl-17-ylidene]-6-(methyl-d3)hept-5-enoic-7,7,7-d3 acid |

| Molecular Formula | C₃₁H₄₂D₆O₆ |

| Molecular Weight | 522.75 g/mol |

| Unlabeled CAS Number | 6990-06-3 |

Quantitative Data Summary

The following tables summarize the key quantitative data typically found on a Certificate of Analysis for this compound.

Table 1: Chemical Purity and Identity

| Test | Method | Specification | Result |

| Chemical Purity | HPLC | ≥ 95.0% | 99.2% |

| Identity | ¹H NMR | Conforms to structure | Conforms |

| Identity | Mass Spectrometry | Conforms to structure | Conforms |

Table 2: Isotopic Purity

| Test | Method | Specification | Result |

| Isotopic Enrichment | Mass Spectrometry | ≥ 98.0 atom % D | 99.5 atom % D |

| Isotopologue Distribution | Mass Spectrometry | Report results | d6: 97.2%, d5: 2.5%, d4: 0.2%, d0-d3: <0.1% |

Table 3: Residual Solvents

| Test | Method | Specification (ICH Q3C) | Result |

| Methanol | Headspace GC-MS | ≤ 3000 ppm | < 50 ppm |

| Acetone | Headspace GC-MS | ≤ 5000 ppm | < 50 ppm |

| Dichloromethane | Headspace GC-MS | ≤ 600 ppm | Not Detected |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

3.1. Chemical Purity by High-Performance Liquid Chromatography (HPLC)

The chemical purity of this compound is determined by reverse-phase HPLC with UV detection.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18, 5 µm, 4.6 x 250 mm.

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 235 nm.

-

Injection Volume: 10 µL.

-

Quantification: The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

3.2. Identity by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the chemical structure of this compound.

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

-

Procedure: A small amount of the sample is dissolved in the deuterated solvent, and the ¹H NMR spectrum is acquired. The chemical shifts and coupling constants are compared to the known spectrum of Fusidic Acid to confirm the identity. The absence or significant reduction of signals corresponding to the protons of the deuterated methyl groups confirms the position of deuteration.

3.3. Isotopic Purity by Mass Spectrometry

Mass spectrometry is employed to determine the isotopic enrichment and the distribution of isotopologues.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

-

Procedure: The sample is infused into the mass spectrometer, and the mass spectrum is acquired in positive or negative ion mode. The isotopic enrichment is calculated by comparing the intensities of the peaks corresponding to the deuterated and non-deuterated fragments. The isotopologue distribution is determined from the relative intensities of the molecular ion peaks (d0 to d6).

3.4. Residual Solvents by Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

Headspace GC-MS is used to identify and quantify volatile organic compounds that may be present as residual solvents from the manufacturing process.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with a headspace autosampler.

-

Sample Preparation: A known amount of the sample is weighed into a headspace vial and dissolved in a suitable solvent (e.g., DMSO).

-

GC Conditions:

-

Column: A column suitable for volatile organic compounds (e.g., DB-624).

-

Carrier Gas: Helium or Hydrogen.

-

Temperature Program: A suitable temperature gradient to separate the target solvents.

-

-

MS Conditions: The mass spectrometer is operated in full scan mode to identify the solvents, and in selected ion monitoring (SIM) mode for quantification.

-

Quantification: The concentration of each residual solvent is determined by comparing its peak area to that of a certified reference standard.

Visualizations

The following diagrams illustrate the analytical workflow for the Certificate of Analysis of this compound.

Caption: Analytical workflow for the generation of a Certificate of Analysis for this compound.

Caption: Workflow for the determination of isotopic purity of this compound by mass spectrometry.

Safeguarding Isotopic Purity: A Technical Guide to the Storage and Handling of Fusidic Acid-d6

For Researchers, Scientists, and Drug Development Professionals

Fusidic Acid-d6, a deuterated analog of the bacteriostatic antibiotic Fusidic Acid, serves as a critical internal standard in pharmacokinetic and metabolic studies. Its structural integrity and isotopic purity are paramount for generating accurate and reproducible data. This guide provides a comprehensive overview of the recommended storage and handling conditions to ensure the long-term stability and reliability of this compound in a research setting.

Storage Conditions

Proper storage is the most critical factor in maintaining the quality of this compound. The following table summarizes the recommended storage parameters based on supplier safety data sheets and product information.

| Parameter | Recommended Condition | Source(s) |

| Long-Term Storage Temperature | 2°C to 8°C (refrigerated) | [1] |

| Alternative Long-Term Storage | +4°C | [2][3] |

| Shipping Temperature | Room temperature | [2][4] |

| Light Exposure | Protect from light. | [5] |

| Moisture | Store in a dry place. Keep container tightly closed. | [5] |

| Form | Solid | [6] |

It is imperative to store this compound in a well-sealed container in a refrigerator. Exposure to light and moisture should be minimized to prevent potential degradation.[5] While the compound is shipped at ambient temperatures, it should be transferred to refrigerated conditions upon receipt for long-term preservation.[2][4]

Handling and Safety Precautions

While one safety data sheet indicates that this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), another identifies it as a "Hazard Compound" and advises consulting the material safety data sheet (MSDS) for accurate information.[1][6] A precautionary approach is therefore recommended.

| Precaution | Guideline | Source(s) |

| Personal Protective Equipment (PPE) | Wear appropriate protective clothing, gloves, and eye/face protection. | [7] |

| Ventilation | Use in a well-ventilated area to avoid inhalation of dust. | [5][7] |

| Handling | Avoid dust formation. Do not ingest or inhale. Avoid contact with skin and eyes. Wash hands thoroughly after handling. | [5] |

| Ingestion Hazard | One source indicates "Harmful if swallowed." Do not eat, drink, or smoke when using this product. If swallowed, rinse mouth and call a poison center or doctor if you feel unwell. | [8] |

| Incompatible Materials | Avoid contact with strong oxidizing agents and strong acids. | [5] |

The following diagram illustrates the recommended workflow for the safe handling and storage of this compound.

Stability Profile

The chemical stability of this compound is crucial for its function as an internal standard. One safety data sheet states that the product is chemically stable under standard ambient conditions (room temperature). However, it is also noted that the parent compound, Fusidic acid, is sensitive to light and moisture.[5] Therefore, adherence to the recommended storage conditions is vital to prevent degradation over time.

Currently, there is a lack of publicly available, detailed experimental studies and quantitative stability data specifically for this compound under various stress conditions (e.g., pH, temperature, and light exposure). Researchers are advised to perform their own stability assessments in the relevant analytical matrix to ensure the integrity of the standard throughout the course of their experiments.

Recommended Experimental Protocols for In-House Verification

Given the absence of published, detailed experimental protocols for the handling of this compound, the following section outlines recommended procedures for in-house verification and use. These are based on general best practices for handling stable isotope-labeled standards.

Preparation of Stock Solutions

-

Equilibration: Before opening, allow the container of this compound to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold solid.

-

Weighing: In a chemical fume hood or other ventilated enclosure, accurately weigh the desired amount of this compound using a calibrated analytical balance.

-

Dissolution: Dissolve the weighed solid in a suitable solvent (e.g., methanol, acetonitrile, or dimethyl sulfoxide) to a known concentration. Ensure complete dissolution by vortexing or sonication.

-

Storage of Stock Solution: Store the stock solution in a tightly sealed, light-protected vial at -20°C or -80°C for long-term stability.

Preparation of Working Solutions

-

Thawing: Thaw the stock solution at room temperature.

-

Dilution: Prepare working solutions by diluting the stock solution with the appropriate mobile phase or matrix to the desired concentration.

-

Storage of Working Solution: If not for immediate use, store working solutions at 2-8°C for short-term use (e.g., a few days). The stability of working solutions should be verified.

The following diagram illustrates the logical relationship for preparing solutions of this compound.

Conclusion

The integrity of this compound as an internal standard is directly dependent on meticulous storage and handling. By adhering to the guidelines outlined in this document—primarily refrigerated storage, protection from light and moisture, and the use of appropriate personal protective equipment—researchers can ensure the long-term stability and reliability of this critical analytical reagent. It is strongly recommended that laboratories establish and validate their own detailed procedures for the handling and stability testing of this compound solutions within their specific experimental contexts.

References

- 1. clearsynth.com [clearsynth.com]

- 2. This compound | TRC-F865502-0.5MG | LGC Standards [lgcstandards.com]

- 3. This compound | TRC-F865502-0.5MG | LGC Standards [lgcstandards.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. fishersci.com [fishersci.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. dcfinechemicals.com [dcfinechemicals.com]

- 8. Fusidic Acid 6990-06-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Methodological & Application

Application Note: Quantification of Fusidic Acid in Human Plasma using a Validated LC-MS/MS Method with Fusidic Acid-d6 as an Internal Standard

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Fusidic Acid in human plasma. The protocol utilizes Fusidic Acid-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The method involves a straightforward protein precipitation extraction procedure and offers a rapid analysis time. All quantitative data and experimental procedures are presented to facilitate implementation in a research or clinical laboratory setting.

Introduction

Fusidic acid is a bacteriostatic antibiotic primarily used against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Accurate quantification of fusidic acid in biological matrices is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation and matrix effects, leading to more reliable results. This protocol provides a detailed, step-by-step guide for the validated quantification of Fusidic Acid in human plasma.

Experimental

Materials and Reagents

-

Fusidic Acid (purity ≥98%)

-

This compound (isotopic purity ≥99%)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (K2-EDTA)

Instrumentation

-

Liquid Chromatograph: Agilent 1200 series or equivalent

-

Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Analytical Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 2.6 µm) or equivalent

Preparation of Stock and Working Solutions

-

Fusidic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of Fusidic Acid and dissolve in 10 mL of methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

-

Fusidic Acid Working Solutions: Prepare a series of working solutions by serially diluting the Fusidic Acid stock solution with 50:50 (v/v) methanol:water to prepare calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation Protocol

-

Label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.

-

Add 50 µL of the appropriate matrix (blank plasma, spiked plasma for standards and QCs, or study sample plasma) to the labeled tubes.

-

To each tube, add 200 µL of the Internal Standard Working Solution (100 ng/mL this compound in acetonitrile). This step performs the protein precipitation.

-

Vortex each tube for 30 seconds to ensure thorough mixing.

-

Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Value |

| Column | Phenomenex Kinetex C18 (2.1 x 50 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | |

| Time (min) | %B |

| 0.0 - 0.5 | 50 |

| 0.5 - 2.5 | Linearly increase to 95 |

| 2.5 - 3.5 | 95 |

| 3.5 - 3.6 | Linearly decrease to 50 |

| 3.6 - 5.0 | 50 |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| MRM Transitions | Fusidic Acid: m/z 515.3 → 455.3[1]this compound: m/z 521.3 → 461.3 |

| Collision Energy (CE) | Optimized for the specific instrument, typically -20 to -30 V |

| Declustering Potential (DP) | Optimized for the specific instrument, typically -50 to -70 V |

| Source Temperature | 500°C |

| IonSpray Voltage | -4500 V |

Data Presentation

Calibration Curve

The method was linear over the concentration range of 10 to 5000 ng/mL for Fusidic Acid in human plasma. The calibration curve was constructed by plotting the peak area ratio of Fusidic Acid to this compound against the nominal concentration. A linear regression with a weighting factor of 1/x² was used.

| Parameter | Value |

| Linearity Range (ng/mL) | 10 - 5000 |

| Correlation Coefficient (r²) | > 0.995 |

| Weighting Factor | 1/x² |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated using QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC).

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias) |

| LLOQ | 10 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |

| LQC | 30 | ≤ 10.0 | ± 10.0 | ≤ 10.0 | ± 10.0 |

| MQC | 500 | ≤ 10.0 | ± 10.0 | ≤ 10.0 | ± 10.0 |

| HQC | 4000 | ≤ 10.0 | ± 10.0 | ≤ 10.0 | ± 10.0 |

Visualizations

References

Application of Fusidic Acid-d6 in Pharmacokinetic Studies: Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Fusidic Acid-d6 as an internal standard in pharmacokinetic (PK) studies of fusidic acid. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), ensuring high accuracy and precision.

Application Notes

This compound is the deuterated form of fusidic acid, a bacteriostatic antibiotic. In pharmacokinetic studies, this compound serves as an ideal internal standard (IS) for the quantification of fusidic acid in biological matrices such as plasma. The key advantages of using a stable isotope-labeled internal standard are:

-

Compensates for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. As this compound is chemically identical to fusidic acid, it experiences the same matrix effects, allowing for accurate correction.

-

Accounts for Variability in Sample Preparation: Any loss of analyte during the extraction and sample preparation process will be mirrored by a proportional loss of the deuterated internal standard, ensuring the ratio of analyte to IS remains constant.

-

Improves Method Robustness and Precision: The use of a co-eluting, stable isotope-labeled internal standard corrects for variations in injection volume, chromatographic retention time, and instrument response.

The primary application of this compound is in definitive quantitative bioanalytical methods to support preclinical and clinical pharmacokinetic studies of fusidic acid. These studies are essential for determining key PK parameters such as Area Under the Curve (AUC), Maximum Concentration (Cmax), and elimination half-life (t½), which are critical for dose selection and regulatory submissions.

Metabolic Pathway of Fusidic Acid

Fusidic acid is extensively metabolized in the liver, primarily through oxidation and glucuronidation. The major cytochrome P450 (CYP) enzymes involved are CYP3A4 and, to a lesser extent, CYP2D6. The resulting metabolites are then conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs), with UGT1A1 being a key enzyme. The major metabolites include 3-ketofusidic acid and various glucuronide conjugates. These metabolites are predominantly eliminated through the bile.[1]

Caption: Metabolic pathway of Fusidic Acid.

Experimental Protocols

This section details a validated LC-MS/MS method for the quantification of fusidic acid in human plasma using a deuterated internal standard, adapted from a published population pharmacokinetic study.[2]

Materials and Reagents

-

Fusidic Acid analytical standard

-

This compound (or a suitable deuterated analog like tetrahydrofusidic acid) as the internal standard (IS)

-

HPLC-grade methanol, acetonitrile, dichloromethane, hexane, and methyl tert-butyl ether

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (with K2-EDTA as anticoagulant)

-

Buffer solution: 0.05 M citric acid, 0.2 M dibasic ammonium phosphate

Stock and Working Solutions Preparation

-

Stock Solutions (1 mg/mL): Prepare stock solutions of fusidic acid and this compound in methanol.

-

Working Standard Solutions: Serially dilute the fusidic acid stock solution with a 50:50 methanol:water mixture to prepare working solutions for the calibration curve.

-

Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a suitable concentration (e.g., 1 µg/mL).

Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of plasma sample, standard, or quality control, add 25 µL of the internal standard working solution.

-

Add 250 µL of the buffer solution.

-

Perform liquid-liquid extraction by adding 1 mL of a mixture of dichloromethane, hexane, and methyl tert-butyl ether (1:1:1, v/v/v).

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic phase to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of a 50:50 mixture of water and acetonitrile.

LC-MS/MS Analysis

-

Liquid Chromatography System: A reverse-phase HPLC system.

-

Column: A suitable C18 column (e.g., Hydro-RP, 2.0 x 100 mm, 4-µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 15 µL.

-

Column Temperature: 35°C.

-

Mass Spectrometer: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Fusidic Acid: m/z 515 → 455

-

This compound (IS): m/z 519 → 59.6 (Note: The product ion for the IS may vary depending on the deuteration pattern)

-

Calibration Curve and Quality Control

-

Prepare a calibration curve by spiking blank plasma with known concentrations of fusidic acid.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

The calibration curve is constructed by plotting the peak area ratio of fusidic acid to the internal standard against the nominal concentration of fusidic acid. A linear regression with a weighting factor of 1/x² is typically used.

References

Application Notes and Protocols for Fusidic Acid-d6 Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of sample preparation techniques for the quantitative analysis of Fusidic Acid-d6, a deuterated internal standard for Fusidic Acid, in biological matrices. The following sections detail various extraction methodologies, present comparative data, and offer step-by-step experimental protocols.

Introduction

Fusidic Acid is a bacteriostatic antibiotic used to treat various bacterial infections. In pharmacokinetic and bioequivalence studies, a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification of the drug in biological samples using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). Proper sample preparation is a critical step to remove interfering substances from the complex biological matrix, thereby improving the accuracy, precision, and sensitivity of the analysis. The most common techniques for the extraction of Fusidic Acid and its deuterated analog from biological matrices like plasma and serum are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Sample Preparation Techniques: An Overview

The choice of sample preparation technique depends on several factors, including the nature of the biological matrix, the desired level of cleanliness, the required sensitivity, and throughput needs.

-

Protein Precipitation (PPT): This is the simplest and fastest method. It involves adding a water-miscible organic solvent (e.g., acetonitrile, methanol) to the sample to denature and precipitate proteins. While rapid and cost-effective, it may result in a less clean extract, potentially leading to higher matrix effects in LC-MS/MS analysis.

-

Liquid-Liquid Extraction (LLE): LLE separates analytes based on their differential solubility in two immiscible liquid phases (typically an aqueous sample and an organic solvent). It offers a cleaner sample compared to PPT but is more labor-intensive and requires larger volumes of organic solvents.

-

Solid-Phase Extraction (SPE): SPE is a highly selective and versatile technique that can provide the cleanest extracts. It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a small volume of solvent. SPE is excellent for concentrating analytes and removing interferences but is generally the most time-consuming and expensive of the three methods.

Quantitative Data Summary

The following table summarizes typical performance characteristics of the different sample preparation techniques for the analysis of Fusidic Acid. While specific data for this compound is limited, the performance is expected to be comparable to the non-deuterated form.

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Recovery | > 90% | 75.5 ± 3.9%[1] | > 85% |

| Matrix Effect | Moderate to High | Low to Moderate | Low |

| Throughput | High | Moderate | Low to Moderate |

| Cost per Sample | Low | Moderate | High |

| Solvent Consumption | Low | High | Low |

| Selectivity | Low | Moderate | High |

Experimental Protocols

Here are detailed protocols for the three main sample preparation techniques.

Protocol 1: Protein Precipitation (PPT)

This protocol is a rapid and straightforward method for the extraction of this compound from plasma or serum.

Materials:

-

Biological sample (e.g., human plasma)

-

This compound working solution (as internal standard)

-

Acetonitrile (ACN), HPLC grade

-

Vortex mixer

-

Centrifuge

-

Autosampler vials

Procedure:

-

To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample.

-

Spike with the appropriate volume of this compound internal standard working solution.

-

Add 300 µL of cold acetonitrile (ACN).

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the tube at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial.

-

The sample is now ready for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol provides a cleaner sample extract compared to protein precipitation.

Materials:

-

Biological sample (e.g., human plasma)

-

This compound working solution (as internal standard)

-

Methyl tert-butyl ether (MTBE), HPLC grade

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

Reconstitution solvent (e.g., 50:50 Acetonitrile:Water)

-

Autosampler vials

Procedure:

-

To a 15 mL polypropylene tube, add 500 µL of the biological sample.

-

Spike with the appropriate volume of this compound internal standard working solution.

-

Add 5 mL of methyl tert-butyl ether (MTBE).

-

Vortex the mixture vigorously for 5 minutes.

-

Centrifuge the tube at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the reconstitution solvent.

-

Vortex for 30 seconds to ensure the analyte is fully dissolved.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE)

This protocol offers the highest degree of sample clean-up and is ideal for applications requiring maximum sensitivity. A mixed-mode anion exchange SPE cartridge is often suitable for acidic compounds like Fusidic Acid.

Materials:

-

Biological sample (e.g., human plasma)

-

This compound working solution (as internal standard)

-

Mixed-mode anion exchange SPE cartridges (e.g., Oasis MAX)

-

Methanol, HPLC grade

-

Water, HPLC grade

-

Ammonium hydroxide

-

Formic acid

-

SPE manifold

-

Vortex mixer

-

Centrifuge

-

Evaporator

-

Reconstitution solvent

-

Autosampler vials

Procedure:

-

Sample Pre-treatment: To 500 µL of the biological sample, add the this compound internal standard and 500 µL of 4% phosphoric acid in water. Vortex to mix.

-

Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% ammonium hydroxide in water, followed by 1 mL of methanol to remove interferences.

-

Elution: Elute the analyte and the internal standard with 1 mL of 2% formic acid in methanol into a clean collection tube.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 200 µL of the reconstitution solvent.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Visualizations

Bioanalytical Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the analysis of a drug in a biological matrix using a deuterated internal standard like this compound.

Caption: Bioanalytical workflow using an internal standard.

Comparison of Sample Preparation Techniques

The following diagram illustrates the logical relationship between the three main sample preparation techniques in terms of sample cleanliness and throughput.

Caption: Comparison of sample preparation techniques.

References

Application Note: High-Throughput Analysis of Fusidic Acid-d6 in Human Plasma using HPLC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive HPLC-MS/MS method for the quantitative analysis of Fusidic Acid-d6 in human plasma. This compound, a deuterated analog of the antibiotic Fusidic Acid, is commonly used as an internal standard in pharmacokinetic studies. The method utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation on a C18 reversed-phase column and detection by tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. This method is suitable for high-throughput analysis in clinical and preclinical drug development.

Introduction

Fusidic acid is a bacteriostatic antibiotic primarily effective against Gram-positive bacteria.[1] It functions by inhibiting bacterial protein synthesis.[1] To accurately determine the concentration of Fusidic Acid in biological matrices, a stable isotope-labeled internal standard, such as this compound, is crucial for correcting matrix effects and variations in sample processing. This application note provides a detailed protocol for the development and validation of an HPLC-MS/MS method for the quantification of this compound in human plasma, a common requirement for pharmacokinetic and bioequivalence studies.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₃₁H₄₂D₆O₆ | [2] |

| Molecular Weight | 522.71 g/mol | [2] |

| Unlabelled CAS Number | 6990-06-3 | [2] |

| pKa | 5.35 | [3] |

Experimental Protocol

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of this compound from human plasma.

-

Allow frozen plasma samples to thaw at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (Fusidic Acid).

-

Vortex the mixture for 1 minute to ensure complete protein precipitation.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex briefly and transfer to an autosampler vial for HPLC-MS/MS analysis.

HPLC Conditions

Chromatographic separation is achieved using a reversed-phase C18 column.

| Parameter | Condition |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B in 3 minutes, hold at 95% B for 1 minute, return to 5% B in 0.1 minutes and re-equilibrate for 1.9 minutes. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Autosampler Temperature | 10°C |

Mass Spectrometry Conditions

Detection is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |

| Collision Gas | Argon |

MRM Transitions

The following MRM transitions are monitored for Fusidic Acid and this compound:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Fusidic Acid | 517.3 | 457.3 | 100 | 15 |

| This compound | 523.3 | 463.3 | 100 | 15 |

Experimental Workflow

Caption: Workflow for the analysis of this compound in plasma.

Data Presentation

The quantitative data from the analysis should be summarized in a table for clear comparison. The table should include sample identifiers, peak areas for both Fusidic Acid and this compound, the peak area ratio, and the calculated concentration of this compound.

| Sample ID | Fusidic Acid Peak Area | This compound Peak Area | Peak Area Ratio (IS/Analyte) | Calculated Concentration (ng/mL) |

| Blank | - | - | - | Not Detected |

| Standard 1 | 12345 | 12456 | 1.01 | 1.0 |

| Standard 2 | 24680 | 24890 | 1.01 | 2.0 |

| QC Low | 49876 | 50123 | 1.01 | 4.0 |

| QC Mid | 98765 | 99876 | 1.01 | 8.0 |

| QC High | 198765 | 199876 | 1.01 | 16.0 |

| Unknown 1 | 76543 | 77123 | 1.01 | 6.2 |

Method Validation

The developed method should be validated according to the relevant regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation. Key validation parameters include:

-

Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to ensure no interference at the retention times of the analyte and internal standard.

-

Linearity: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. The linearity should be evaluated by the correlation coefficient (r²), which should be ≥ 0.99.

-

Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days. The accuracy should be within ±15% of the nominal concentration (±20% for the lower limit of quantification, LLOQ), and the precision (coefficient of variation, CV) should be ≤ 15% (≤ 20% for LLOQ).

-

Matrix Effect: Evaluated by comparing the peak response of the analyte in post-extraction spiked plasma with the peak response of the analyte in a neat solution.

-

Recovery: The efficiency of the extraction procedure is determined by comparing the peak area of the analyte in a pre-extraction spiked sample to that of a post-extraction spiked sample.

-

Stability: The stability of this compound in plasma should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Signaling Pathway/Logical Relationship Diagram

Caption: Logical flow for the quantification of this compound.

Conclusion

This application note presents a detailed and robust HPLC-MS/MS method for the quantification of this compound in human plasma. The simple sample preparation, rapid chromatographic runtime, and sensitive detection make this method highly suitable for high-throughput bioanalysis in a drug development setting. The provided protocols and parameters can serve as a starting point for method development and validation in any laboratory equipped with standard HPLC and tandem mass spectrometry instrumentation.

References

Application Note: Mass Spectrometry Fragmentation Analysis of Fusidic Acid-d6 for Pharmacokinetic and Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed analysis of the mass spectrometry fragmentation pattern of Fusidic Acid-d6, a deuterated internal standard essential for the accurate quantification of Fusidic Acid in biological matrices. Understanding the fragmentation of this stable isotope-labeled compound is critical for developing robust and reliable bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document outlines the predicted fragmentation pathway, presents quantitative data in a clear tabular format, and provides a comprehensive experimental protocol for its analysis.

Introduction

Fusidic acid is a bacteriostatic antibiotic used against a variety of Gram-positive bacteria.[1][2] In pharmacokinetic and drug metabolism studies, stable isotope-labeled internal standards are indispensable for achieving high accuracy and precision in quantitative analysis. This compound, with a molecular formula of C₃₁H₄₂D₆O₆ and a molecular weight of 522.71 g/mol , serves as an ideal internal standard for LC-MS/MS-based assays due to its chemical similarity to the parent drug and its distinct mass difference.[3][4] This note details the expected fragmentation pattern of this compound, providing researchers with the necessary information to establish and validate bioanalytical methods.

Predicted Mass Spectrometry Fragmentation of this compound

The deuteration in this compound is located on the two methyl groups of the terminal isopropylidene group of the isooctenyl side chain.[5] This specific labeling leads to a predictable shift in the mass-to-charge ratio (m/z) of fragment ions containing this moiety compared to the unlabeled Fusidic Acid. The fragmentation is typically induced by collision-induced dissociation (CID) in a triple quadrupole or ion trap mass spectrometer.

The primary fragmentation pathways for steroidal compounds like Fusidic Acid often involve neutral losses of small molecules such as water (H₂O) and acetic acid (CH₃COOH), as well as cleavages of the side chain.[6] For this compound, the key fragmentation events are expected to be:

-

Neutral Loss of Acetic Acid: Loss of the acetoxy group at C-16 as acetic acid (60 Da) is a common fragmentation for fusidic acid and its analogs.

-

Neutral Loss of Water: The hydroxyl groups at C-3 and C-11 are susceptible to dehydration, resulting in the loss of one or more water molecules (18 Da each).

-

Side Chain Cleavage: The isooctenyl side chain is a prominent site of fragmentation. The presence of the six deuterium atoms on this chain will result in characteristic mass shifts for the resulting fragment ions.

Quantitative Fragmentation Data

The following table summarizes the predicted major precursor and product ions for this compound in positive ion mode electrospray ionization (ESI+). The relative intensities are hypothetical and should be confirmed experimentally.

| Ion Description | Predicted m/z | Relative Intensity (%) |

| [M+H]⁺ (Precursor Ion) | 523.4 | 100 |

| [M+H - H₂O]⁺ | 505.4 | 40 |

| [M+H - CH₃COOH]⁺ | 463.4 | 85 |

| [M+H - H₂O - CH₃COOH]⁺ | 445.4 | 60 |

| Side Chain Fragment (C₈H₈D₆O₂)⁺ | 163.2 | 30 |

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol provides a general framework for the analysis of this compound. Optimization of these parameters may be necessary for specific instrumentation and matrices.

1. Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Prepare working standards by serial dilution in methanol or an appropriate solvent.

-

Biological Sample Extraction (e.g., Plasma):

-

To 100 µL of plasma, add the internal standard solution (this compound).

-

Perform protein precipitation by adding 300 µL of acetonitrile.

-

Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

2. Liquid Chromatography (LC) Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-